molecular formula C10H15NO B13866540 4-ethoxy-2-ethylBenzenamine CAS No. 104338-29-6

4-ethoxy-2-ethylBenzenamine

Cat. No.: B13866540
CAS No.: 104338-29-6
M. Wt: 165.23 g/mol
InChI Key: RWKBLWAGZOGSLH-UHFFFAOYSA-N
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Description

4-Ethoxy-2-ethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an ethyl group (-CH2CH3) attached to the benzene ring, along with an amino group (-NH2) at the para position relative to the ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-ethylaniline can be achieved through several methods:

Industrial Production Methods

In industrial settings, the production of 4-Ethoxy-2-ethylaniline typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalytic hydrogenation is often preferred for its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-2-ethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways involving aniline derivatives.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-ethylaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2-ethylaniline is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological systems, making it valuable for specific applications in research and industry .

Properties

CAS No.

104338-29-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-ethoxy-2-ethylaniline

InChI

InChI=1S/C10H15NO/c1-3-8-7-9(12-4-2)5-6-10(8)11/h5-7H,3-4,11H2,1-2H3

InChI Key

RWKBLWAGZOGSLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OCC)N

Origin of Product

United States

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